[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine
Description
[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]ethylamine (CAS: N/A; IUPAC name: (1,3-dimethyl-1H-pyrazol-5-yl)methylamine) is a heteroaryl ethylamine derivative with structural features reminiscent of bioactive neurotransmitters such as histamine and serotonin. Its core structure comprises a pyrazole ring substituted with methyl groups at positions 1 and 3, linked to an ethylamine moiety via a methylene bridge.
Pyrazole-based ethylamines are valued for their balanced hydrophobicity, hydrogen-bonding capacity, and structural adaptability, which make them suitable for central nervous system (CNS)-targeted drug discovery. The compound’s molecular weight (139.20 g/mol) and compact structure (C₇H₁₄N₃) suggest favorable pharmacokinetic properties, including blood-brain barrier permeability .
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-4-9-6-8-5-7(2)10-11(8)3;/h5,9H,4,6H2,1-3H3;1H |
InChI Key |
NJDOMXIZJBNOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NN1C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Intermediate
The reaction begins with the condensation of diethyl oxalate and acetone in ethanol, catalyzed by sodium ethoxide at temperatures below 15°C. This yields a β-ketoester intermediate, which subsequently reacts with methylhydrazine in dimethylformamide (DMF) at 40–50°C to form 1,3-dimethyl-1H-pyrazole-5-ethyl formate. Critical parameters include:
- Molar ratios : Diethyl oxalate (1 eq), acetone (0.42–0.45 eq), and methylhydrazine (1.5–1.6 eq).
- Temperature control : Maintaining sub-15°C during acetone addition prevents side reactions.
- Solvent selection : DMF facilitates high conversion rates during cyclization.
This method achieves a purity of >95% after reduced-pressure rectification, demonstrating scalability for industrial applications.
Functionalization of the Ethyl Formate Intermediate
The ethyl formate group at the pyrazole’s 5-position serves as a versatile handle for further modification. Hydrolysis of the ester to the carboxylic acid is achieved via alkaline conditions (e.g., NaOH), followed by reduction using lithium aluminum hydride (LiAlH4) to yield 5-(hydroxymethyl)-1,3-dimethyl-1H-pyrazole. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the hydroxymethyl group to an aldehyde, enabling reductive amination with ethylamine and sodium cyanoborohydride (NaBH3CN) to furnish the target compound.
Key reaction sequence :
$$
\text{Ethyl formate} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic acid} \xrightarrow{\text{LiAlH}4} \text{Hydroxymethyl} \xrightarrow{\text{PCC}} \text{Aldehyde} \xrightarrow{\text{NaBH}3\text{CN + Ethylamine}} \text{Target amine}
$$
This route, while multi-step, benefits from high intermediate purity and predictable yields (~35–40% overall).
Direct N-Substitution via Amination Reactions
Recent advances in pyrazole functionalization, as reported by Joc (2021), highlight the use of O-(4-nitrobenzoyl)hydroxylamine for direct N-alkylation. Although initially designed for N-substituted pyrazoles, this methodology can be adapted for side-chain amination.
Reductive Amination Strategy
A one-pot approach involves reacting 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with ethylamine in the presence of a reducing agent. The aldehyde intermediate, synthesized via oxidation of 5-(hydroxymethyl)-1,3-dimethylpyrazole, undergoes reductive amination to form the desired ethylamine derivative.
Optimization insights :
- Solvent : DMF or methanol enhances solubility.
- Temperature : 60–70°C accelerates imine formation.
- Reducing agent : NaBH3CN minimizes over-reduction.
This method streamlines synthesis but requires stringent control over aldehyde purity to avoid byproducts.
Nucleophilic Substitution of Halogenated Intermediates
Bromomethylpyrazole Precursor
5-(Bromomethyl)-1,3-dimethyl-1H-pyrazole, synthesized via bromination of the hydroxymethyl intermediate (using PBr3 or HBr/AcOH), reacts with ethylamine in a nucleophilic substitution. To mitigate dialkylation, excess ethylamine (2–3 eq) and polar aprotic solvents (e.g., DMF) are employed.
Reaction conditions :
$$
\text{5-(Bromomethyl)pyrazole} + \text{Ethylamine} \xrightarrow{\text{DMF, 50°C}} \text{Target compound}
$$
Yield considerations :
- Primary amine : 50–60% yield after purification.
- Byproducts : Dialkylated species (<10%) are removed via column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation + Functionalization | Ester synthesis → Hydrolysis → Reduction → Reductive amination | 35–40 | >95 | High |
| Direct Reductive Amination | Aldehyde formation → Reductive amination | 45–50 | 90 | Moderate |
| Nucleophilic Substitution | Bromination → Amine substitution | 50–60 | 85 | High |
Trade-offs :
- Cyclocondensation route : High purity but labor-intensive.
- Direct amination : Faster but sensitive to aldehyde stability.
- Nucleophilic substitution : Robust yields but generates halogenated waste.
Challenges and Optimization Strategies
Temperature Sensitivity
The exothermic nature of cyclocondensation (Method 1) necessitates precise temperature control (<15°C) to prevent dimerization or decomposition. Automated dosing systems improve reproducibility.
Byproduct Management
In reductive amination (Method 2), residual aldehydes or imines are minimized using excess NaBH3CN and iterative washing with dilute HCl.
Solvent Selection
DMF enhances reaction rates in nucleophilic substitutions (Method 3) but complicates purification due to high boiling points. Switching to acetonitrile or THF reduces post-processing time.
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the methyl or ethylamine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]ethylamine has been investigated for its role in developing new pharmaceuticals. Research indicates that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. For example, derivatives of 3,5-dimethylpyrazole have shown promising cytotoxic effects against glioma cell lines, with one derivative demonstrating an IC50 value of 5.13 µM, outperforming the standard drug 5-fluorouracil (IC50 = 8.34 µM) .
Case Study: Cytotoxic Effects
A study synthesized several 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives to evaluate their cytotoxic effects on cancer cells. The findings indicated that certain compounds induced apoptosis in C6 glioma cells, suggesting their potential as therapeutic agents in cancer treatment .
Materials Science
Polymer Synthesis
[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]ethylamine has applications in the synthesis of polymers. Pyrazole-based compounds can serve as ligands in transition metal complexes, which are crucial in creating advanced materials with specific properties. The ability to modify the pyrazole core allows for the design of materials with tailored functionalities .
Liquid Crystals and Dyes
The compound is also utilized in the preparation of liquid crystals and organic dyes. Its unique structural features enable it to interact favorably with other components in liquid crystal formulations, enhancing their optical properties . Additionally, pyrazole derivatives are often employed as intermediates in the production of organic dyestuffs due to their ability to form stable complexes with metal ions.
Agricultural Chemistry
Pesticide Development
Recent research has highlighted the potential of pyrazole derivatives as agrochemicals. The compound can be modified to enhance its efficacy as a pesticide or herbicide. For instance, studies have shown that certain substituted pyrazoles exhibit significant antifungal activity against plant pathogens . This application is particularly relevant in sustainable agriculture, where there is a growing demand for effective yet environmentally friendly pest control solutions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6)
- Structure : Features an ethyl-substituted pyrazole linked to an N-methylmethanamine group.
- Molecular Formula : C₇H₁₃N₃ (MW: 139.21 g/mol).
- Key Differences: The pyrazole ring is substituted with an ethyl group at position 1 instead of methyl.
- Implications : The N-methylation may enhance metabolic stability but reduce receptor-binding affinity due to steric hindrance .
(1,3-Dimethyl-1H-pyrazol-5-yl)methylamine
- Structure : Incorporates a morpholine ring appended to the ethylamine chain.
- Molecular Formula : C₁₂H₂₃ClN₄O (MW: 274.79 g/mol).
- Key Differences :
- The morpholine group introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility.
- Increased molecular weight and complexity may reduce CNS penetration compared to the simpler target compound.
- Implications : The morpholine derivative is more suited for peripheral targets due to its larger size and hydrophilic character .
5-Amino-3-methyl-1-phenylpyrazole
- Structure: A phenyl-substituted pyrazole with an amino group at position 5.
- Molecular Formula : C₁₀H₁₁N₃ (MW: 173.22 g/mol).
- Lacks the ethylamine chain, limiting its utility as a neurotransmitter analog.
- Implications : Primarily used as a building block for larger pharmacophores rather than a standalone bioactive molecule .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| [(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]ethylamine | C₇H₁₄N₃ | 139.20 | 1,3-dimethylpyrazole, ethylamine | CNS drug candidates, receptor modulation |
| 1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine | C₇H₁₃N₃ | 139.21 | 1-ethylpyrazole, N-methylamine | Ligand design, enzyme inhibition |
| (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine | C₁₂H₂₃ClN₄O | 274.79 | Morpholine, 1,3-dimethylpyrazole | Peripheral targets, solubility-enhanced analogs |
| 5-Amino-3-methyl-1-phenylpyrazole | C₁₀H₁₁N₃ | 173.22 | Phenyl, 5-amino group | Synthetic intermediate, kinase inhibitors |
Research Findings and Implications
- In contrast, the N-methylated analog (LM6) shows reduced receptor affinity in preliminary assays, highlighting the importance of a primary amine for binding .
- Synthetic Accessibility : The target compound is synthesized via alkylation of 1,3-dimethylpyrazole with ethylamine, achieving 97% purity (Thermo Scientific™). Comparatively, morpholine-containing derivatives require multi-step synthesis, lowering yields .
- Metabolic Stability: Methyl groups on the pyrazole ring in the target compound enhance metabolic stability by blocking oxidative sites, whereas phenyl-substituted analogs (e.g., 5-amino-3-methyl-1-phenylpyrazole) are prone to cytochrome P450-mediated oxidation .
Biological Activity
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine is a nitrogen-containing organic compound notable for its pyrazole moiety, which imparts unique chemical and biological properties. This compound is characterized by the presence of a dimethyl group on the pyrazole ring and an ethylamine substituent, which may enhance its pharmacological activities. Understanding its biological activity is crucial for exploring potential therapeutic applications.
The compound's structure allows for various interactions in biological systems. The amine group can participate in nucleophilic substitution reactions, while the pyrazole ring may undergo electrophilic aromatic substitution due to its electron-rich nature. These properties suggest that [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine could interact with various biological targets, influencing its efficacy as a drug candidate.
Biological Activity Overview
Research indicates that compounds with pyrazole structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine are still under investigation, but its structural characteristics suggest potential in several therapeutic areas.
Table 1: Comparison of Pyrazole Derivatives and Their Biological Activities
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Methylpyrazole | Contains a single methyl group on the pyrazole ring | Antimicrobial properties |
| 3-Methyl-1H-pyrazole | Methyl group at position 3 | Anti-inflammatory effects |
| 4-Amino-1H-pyrazole | Amino group at position 4 | Potential antitumor activity |
| 5-Acetyl-1H-pyrazole | Acetyl group at position 5 | Analgesic activity |
| [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine | Dimethyl and ethylamine substituents | Potential anti-inflammatory and analgesic effects |
The biological mechanism of action for [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine is hypothesized to involve interactions with specific receptors or enzymes within the body. Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry can elucidate these binding interactions quantitatively. Understanding these interactions is vital for determining the compound's therapeutic potential.
Case Studies and Research Findings
Recent studies have highlighted the promising nature of pyrazole derivatives in medicinal chemistry:
- Anti-inflammatory Activity : A study indicated that certain pyrazole derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation processes. The presence of the dimethyl and ethylamine groups in [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine may enhance its anti-inflammatory effects compared to simpler pyrazole derivatives .
- Anticancer Potential : Research has shown that pyrazole derivatives can inhibit tumor growth in various cancer models. For instance, compounds similar to [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine have demonstrated antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) with IC50 values indicating potent activity .
- Antimicrobial Properties : The structural characteristics of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine suggest it may possess antimicrobial properties akin to other pyrazoles. Its effectiveness against specific pathogens remains to be fully explored through systematic studies .
Safety and Toxicology
Preliminary assessments indicate that [(1,3-dimethyl-1H-pyrazol-5-yl)methyl]ethylamine may exhibit some toxicity; it has been classified as harmful if swallowed and can cause skin irritation . Further toxicological studies are essential to establish safe dosage levels for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
